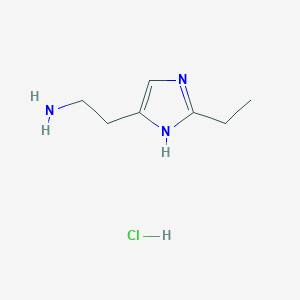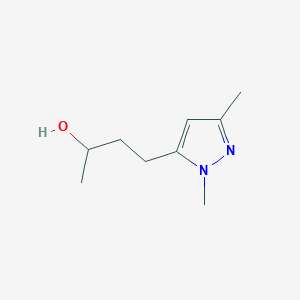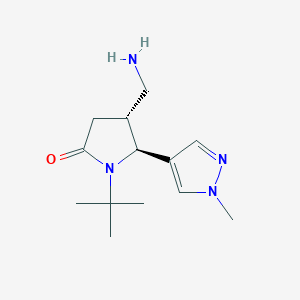
2-(5-Hydroxypyrimidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxypyrimidin-2-yl)benzonitrile is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including antiviral, anticancer, and antimicrobial activities
Preparation Methods
The synthesis of 2-(5-Hydroxypyrimidin-2-yl)benzonitrile typically involves the reaction of 2-Methylthio-4-pyrimidinone with 4-Aminobenzonitrile in the presence of propionic acid . The reaction conditions include heating the mixture to 120°C. This method is cost-effective and yields a high amount of the desired product, making it suitable for large-scale production .
Chemical Reactions Analysis
2-(5-Hydroxypyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including nucleophilic substitution and addition reactions. Common reagents used in these reactions include toluenesulfonyl chloride and triethylamine . The major products formed from these reactions are pyrimidine derivatives, which are used as intermediates in the synthesis of various pharmacologically active compounds .
Scientific Research Applications
2-(5-Hydroxypyrimidin-2-yl)benzonitrile has several scientific research applications. It is used as an intermediate in the synthesis of HIV drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as rilpivirine .
Mechanism of Action
The mechanism of action of 2-(5-Hydroxypyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as the reverse transcriptase enzyme in HIV . By binding to the allosteric site of the enzyme, it inhibits its activity, thereby preventing the replication of the virus. This compound also interacts with other molecular pathways, making it a versatile agent in pharmacological research .
Comparison with Similar Compounds
2-(5-Hydroxypyrimidin-2-yl)benzonitrile can be compared with other pyrimidine derivatives such as thymine, uracil, and rilpivirine . While thymine and uracil are naturally occurring nucleobases in DNA and RNA, respectively, this compound is a synthetic compound with unique pharmacological properties. Rilpivirine, another pyrimidine derivative, is used as an HIV drug and shares a similar mechanism of action . this compound’s unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H7N3O |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(5-hydroxypyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-5-8-3-1-2-4-10(8)11-13-6-9(15)7-14-11/h1-4,6-7,15H |
InChI Key |
TYJUNWYKEIMLML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13652154.png)




